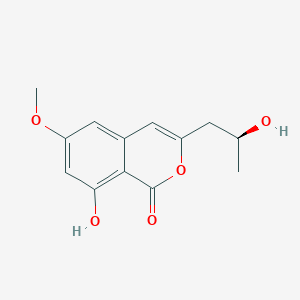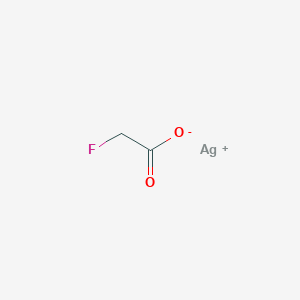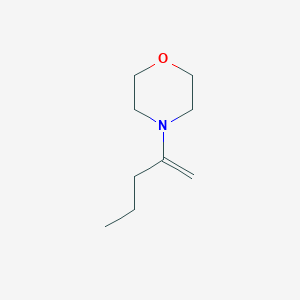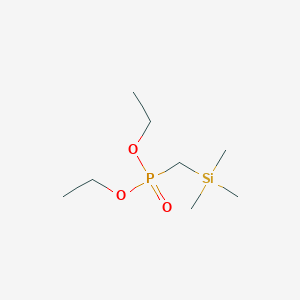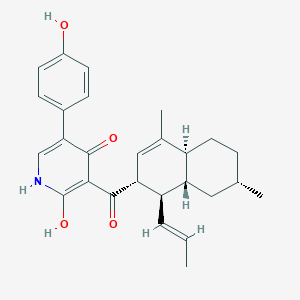
Ilicicolin H
描述
Ilicicolin H is a natural product isolated from the fungus Cylindrocladium ilicicola. It is known for its potent and broad-spectrum antifungal activities. The compound exhibits a novel mechanism of action by inhibiting the yeast cytochrome bc1 complex at the Qn site, making it a valuable tool in antifungal research .
科学研究应用
Ilicicolin H has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying polyketide-nonribosomal peptide synthetase pathways and Diels-Alder reactions.
Biology: this compound is used to investigate the role of the cytochrome bc1 complex in fungal cells.
Medicine: Due to its potent antifungal properties, this compound is explored as a potential therapeutic agent for treating fungal infections.
作用机制
Target of Action
Ilicicolin H, a polyketide-nonribosomal peptide synthase (NRPS) natural product, primarily targets the mitochondrial cytochrome bc1 reductase . This enzyme plays a crucial role in the electron transport chain, a key component of cellular respiration in fungi .
Mode of Action
This compound exhibits a unique mode of action by inhibiting the yeast cytochrome bc1 complex at the Qn site . This inhibition disrupts the electron transport chain, thereby affecting the energy production in fungal cells .
Biochemical Pathways
The backbone of this compound is assembled by a polyketide-nonribosomal peptide synthethase (IliA), and then offloaded with a tetramic acid moiety. Similar to tenellin biosynthesis, the tetramic acid is then converted to pyridone by a putative P450, IliC . The disruption of the electron transport chain by this compound leads to mitochondrial respiration disturbance, increased intracellular ATP, and reactive oxygen species generation .
Pharmacokinetics
This compound has shown relatively good pharmacokinetic properties in mice, with low clearance of 16 mL/min/kg, a reasonable half-life (2.5 h), and excellent oral bioavailability (F = 72%) .
Result of Action
The inhibition of the cytochrome bc1 complex by this compound leads to a disruption in the energy production of fungal cells, resulting in their death . It displays potent and broad-spectrum antifungal activities, with sub-μg/mL MICs against Candida spp., Aspergillus fumigatus, and Cryptococcus spp .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, its antifungal activity may be reduced in vivo, possibly due to high plasma protein binding
生化分析
Biochemical Properties
Ilicicolin H interacts with mitochondrial cytochrome bc1 reductase . The backbone of this compound is assembled by a polyketide-nonribosomal peptide synthethase (IliA), and then offloaded with a tetramic acid moiety . The decalin portion is most possibly constructed by a S-adenosyl-l-methionine (SAM)-dependent Diels-Alderase (IliD) .
Cellular Effects
This compound displays potent inhibition of the mitochondrial cytochrome bc1 reductase . Its activities in vivo are reduced, possibly due to strong binding potency with plasma protein .
Molecular Mechanism
The mechanism of action of this compound involves inhibiting the yeast cytochrome bc1 complex at the Qn site . It shows a novel mode of action, with potent inhibition of the mitochondrial cytochrome bc1 reductase .
Temporal Effects in Laboratory Settings
This compound shows reduced activities in vivo
Dosage Effects in Animal Models
This compound exhibited in vivo efficacy in murine models of Candida albicans and Cryptococcus neoformans infections, but efficacy may have been limited by high plasma protein binding
Metabolic Pathways
The backbone of this compound is assembled by a polyketide-nonribosomal peptide synthethase (IliA), and then offloaded with a tetramic acid moiety
Subcellular Localization
This compound targets mitochondrial cytochrome bc1 reductase , suggesting its subcellular localization in the mitochondria
准备方法
Synthetic Routes and Reaction Conditions: The biosynthesis of Ilicicolin H involves a polyketide-nonribosomal peptide synthetase pathway. The backbone of this compound is assembled by a polyketide-nonribosomal peptide synthetase, followed by the addition of a tetramic acid moiety. This tetramic acid is then converted to pyridone by a putative P450 enzyme. The decalin portion of the molecule is constructed by a S-adenosyl-L-methionine-dependent Diels-Alderase .
Industrial Production Methods: Industrial production of this compound can be achieved through heterologous expression of its biosynthetic gene cluster in suitable host organisms such as Aspergillus nidulans. This method allows for the large-scale production of this compound and its analogues .
化学反应分析
Types of Reactions: Ilicicolin H undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
相似化合物的比较
Tenellin: Shares a similar 2-pyridone motif with Ilicicolin H.
Desmethylbassianin: Structurally related due to the presence of a pyridone moiety.
Aspyridone: Another compound with a similar biosynthetic pathway.
Leporine: Contains a decalin moiety similar to this compound.
Lovastatin: The decalin portion of this compound resembles that of lovastatin.
Uniqueness: this compound is unique due to its dual structural motifs—2-pyridone and decalin—and its novel mechanism of action targeting the cytochrome bc1 complex. This combination of features makes it a valuable compound for both research and potential therapeutic applications .
属性
IUPAC Name |
3-[(1R,2S,4aS,7S,8aR)-4,7-dimethyl-1-[(E)-prop-1-enyl]-1,2,4a,5,6,7,8,8a-octahydronaphthalene-2-carbonyl]-4-hydroxy-5-(4-hydroxyphenyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO4/c1-4-5-20-21-12-15(2)6-11-19(21)16(3)13-22(20)25(30)24-26(31)23(14-28-27(24)32)17-7-9-18(29)10-8-17/h4-5,7-10,13-15,19-22,29H,6,11-12H2,1-3H3,(H2,28,31,32)/b5-4+/t15-,19+,20+,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVVOONSAAQMKI-RFKCMYLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1C2CC(CCC2C(=CC1C(=O)C3=C(C(=CNC3=O)C4=CC=C(C=C4)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/[C@@H]1[C@H]2C[C@H](CC[C@@H]2C(=C[C@H]1C(=O)C3=C(C(=CNC3=O)C4=CC=C(C=C4)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12689-26-8 | |
| Record name | Ilicicolin H | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012689268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(1R,2S,4aS,7S,8aR)-4,7-dimethyl-1-[(E)-prop-1-enyl]-1,2,4a,5,6,7,8,8a-octahydronaphthalene-2-carbonyl]-4-hydroxy-5-(4-hydroxyphenyl)-1H-pyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ILICICOLIN H | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG38FSS45W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]-](/img/structure/B88508.png)
![(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B88512.png)
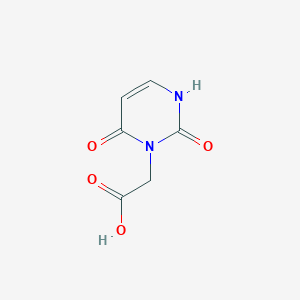
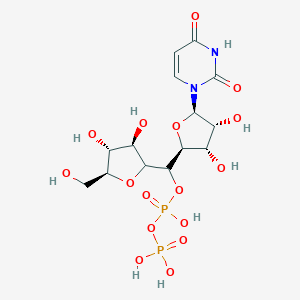
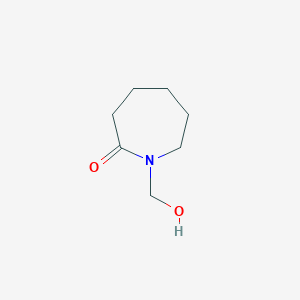
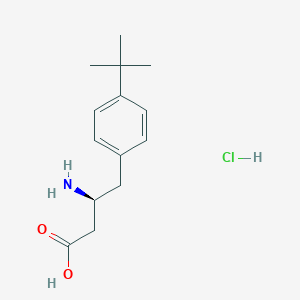
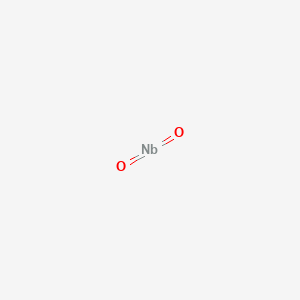
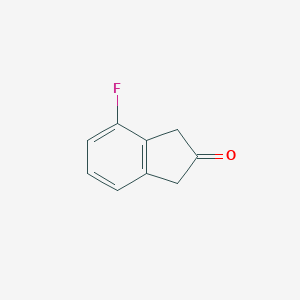
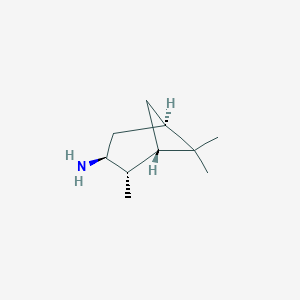
![1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B88544.png)
